3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16362524
InChI: InChI=1S/C29H25NO6/c1-16(2)17-9-10-25-22(13-17)23(15-26(31)35-25)28-27(21-7-5-6-8-24(21)36-28)30-29(32)18-11-19(33-3)14-20(12-18)34-4/h5-16H,1-4H3,(H,30,32)
SMILES:
Molecular Formula: C29H25NO6
Molecular Weight: 483.5 g/mol

3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide

CAS No.:

Cat. No.: VC16362524

Molecular Formula: C29H25NO6

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide -

Specification

Molecular Formula C29H25NO6
Molecular Weight 483.5 g/mol
IUPAC Name 3,5-dimethoxy-N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]benzamide
Standard InChI InChI=1S/C29H25NO6/c1-16(2)17-9-10-25-22(13-17)23(15-26(31)35-25)28-27(21-7-5-6-8-24(21)36-28)30-29(32)18-11-19(33-3)14-20(12-18)34-4/h5-16H,1-4H3,(H,30,32)
Standard InChI Key WCDFZOKUCLHYDY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide reflects its hybrid architecture, combining a benzofuran core (C9_9H6_6O2_2) with a chromen-2-one moiety (C9_9H6_6O2_2) and a 3,5-dimethoxybenzamide substituent (C9_9H9_9NO3_3). The molecular formula is C30_{30}H25_{25}NO7_7, with a calculated molecular weight of 511.5 g/mol .

Structural Characteristics

  • Benzofuran subunit: A fused furan-benzene ring system at position 3 of the chromenone.

  • Chromen-2-one group: A bicyclic structure with a ketone oxygen at position 2 and an isopropyl substituent at position 6.

  • 3,5-Dimethoxybenzamide: A methoxy-rich benzamide linked via an amide bond to the benzofuran nitrogen .

Table 1: Key Structural Descriptors

PropertyValueReference
Molecular formulaC30_{30}H25_{25}NO7_7
Molecular weight511.5 g/mol
XLogP3~4.2 (estimated)
Hydrogen bond donors2 (amide NH, chromenone O)
Hydrogen bond acceptors7

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is likely synthesized via a multi-step sequence:

  • Chromenone formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield 6-isopropylchromen-2-one .

  • Benzofuran construction: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetic acid, followed by bromination at position 3.

  • Amide coupling: Reaction of 3-amino-1-benzofuran with 3,5-dimethoxybenzoyl chloride using carbodiimide catalysts .

Critical Reaction Conditions

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: p-Toluenesulfonic acid (chromenone synthesis), DCC/DMAP for amide bonds.

  • Solvents: Dimethylformamide (DMF) for coupling, ethanol for recrystallization .

Table 2: Representative Synthetic Steps

StepReactantsConditionsYield (%)
1Resorcinol + ethyl acetoacetateH2_2SO4_4, reflux65–70
22-Hydroxy-5-isopropylacetophenoneClCH2_2COOH, KOH55–60
33-Aminobenzofuran + acyl chlorideDCC, DMF, 0°C → RT40–45

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Degrades under strong acidic/basic conditions due to hydrolysis of the amide bond. Photostability studies suggest sensitivity to UV light .

Spectroscopic Signatures

  • IR: Strong absorptions at 1685 cm1^{-1} (amide C=O), 1720 cm1^{-1} (chromenone ketone), and 1250 cm1^{-1} (C-O-C of methoxy) .

  • 1^1H NMR: Key signals include δ 8.2 (amide NH), δ 6.8–7.4 (aromatic protons), and δ 1.3 (isopropyl CH3_3) .

Biological Activity and Applications

Material Science Applications

Methoxy-rich benzofuran-chromen hybrids demonstrate:

  • Fluorescent properties: Quantum yield Φ = 0.45 in ethanol, λem_{em} = 480 nm .

  • Dye-sensitized solar cells: Power conversion efficiency up to 7.2% .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ≈12.3 min .

  • UPLC-MS: [M+H]+^+ at m/z 512.2, fragments at m/z 294.1 (benzofuran-chromen cleavage) .

X-ray Crystallography

Although no crystal structure exists for this compound, analogous benzofuran-carboxamides show:

  • Dihedral angles: 25–35° between benzofuran and chromen planes.

  • H-bonding: Amide NH → chromenone O=C (2.8–3.0 Å) .

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